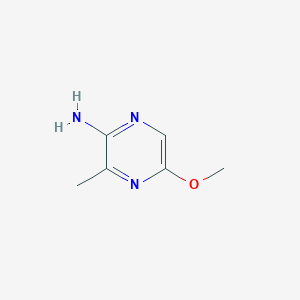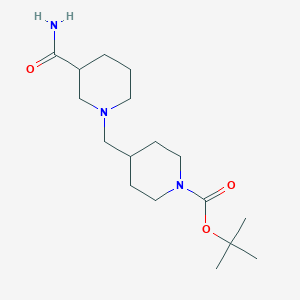
(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
Overview
Description
“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine” is a chemical compound with the empirical formula C6H9N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine group . The InChI string for this compound is “InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2” and the SMILES string is "NCC1=NOC(C2CC2)=N1" .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 139.16 g/mol . The compound has a topological polar surface area of 64.9 Ų and a complexity of 126 . It has one hydrogen bond donor and four hydrogen bond acceptors .
Scientific Research Applications
Synthesis of Novel Cytotoxic Agents
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized, demonstrating cytotoxic activity against several cancer cell lines. Some compounds showed better or comparable activity to the reference drug doxorubicin, highlighting their potential as anticancer agents (Ramazani et al., 2014).
Antimicrobial Evaluation
Compounds with the 1,3,4-oxadiazole moiety were synthesized and exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Kapadiya et al., 2020).
Neuroprotective Voltage-dependent Sodium Channel Modulators
Oxadiazolylindazole compounds, including derivatives with the 1,2,4-oxadiazole structure, have shown neuroprotective activity by modulating voltage-dependent sodium channels in hippocampal neurons. These findings suggest a new class of neuroprotective agents (Clutterbuck et al., 2009).
Anticoagulant Agents
A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their potential as anticoagulant agents. The compounds showed significant increase in prothrombin time and clotting time, along with radical scavenging properties, indicating their promise for anticoagulant therapy (Iyer et al., 2016).
Apoptosis Inducers and Potential Anticancer Agents
Through a cell- and caspase-based assay, small molecules including derivatives of 1,2,4-oxadiazoles were identified as apoptosis inducers. This approach facilitated the discovery of potential anticancer agents and their molecular targets, showing the chemical genetics strategy's utility in anticancer drug research (Cai et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHMKIRNPAHPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




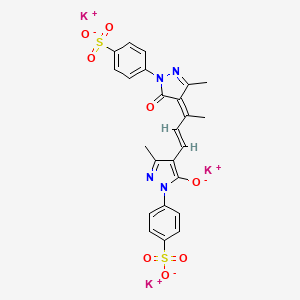

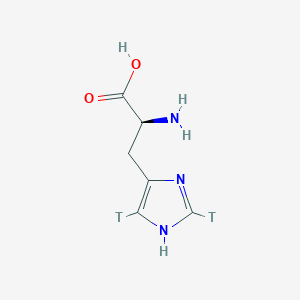
![4-[3-Oxo-3-(pyridin-3-yl)prop-1-en-1-yl]benzoic acid](/img/structure/B1512398.png)
![[2-(2-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1512401.png)
![Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1512405.png)
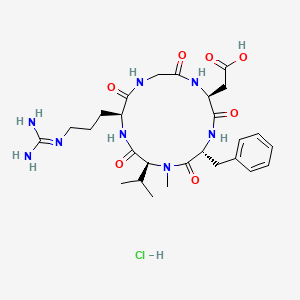
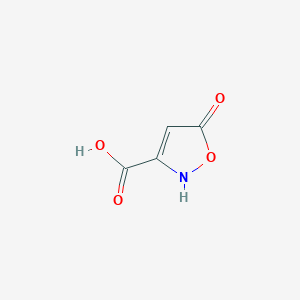
![tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate](/img/structure/B1512415.png)

